molecular formula C10H7F3N2 B578313 8-(Trifluoromethyl)isoquinolin-3-amine CAS No. 1357945-83-5

8-(Trifluoromethyl)isoquinolin-3-amine

Cat. No.: B578313
CAS No.: 1357945-83-5
M. Wt: 212.175
InChI Key: CYOPFIOCKFMNHI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as this compound, has been studied extensively. One method involves a formal Umpolung strategy using a bench-stable precursor (Me4N)SCF3 . This method is rapid, operationally simple, and highly selective. It proceeds via a formal Umpolung reaction of the SCF3 with the amine, giving quantitative formation of thiocarbamoyl fluoride intermediates within minutes that can readily be transformed to N-CF3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a isoquinoline ring with a trifluoromethyl group attached to the 8th carbon and an amine group attached to the 3rd carbon .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl amines have been explored in various studies. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported . This reaction is significant for constructing carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.17 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Fluorescent Sensors and Imaging

Isoquinoline derivatives, such as those synthesized from 8-(Trifluoromethyl)isoquinolin-3-amine, have been applied in the development of zinc-specific fluorescent sensors. These sensors show significant fluorescence enhancement upon binding with zinc ions, indicating potential utility in biological imaging and metal ion detection. For instance, isoquinoline-based ligands with C(3)-symmetry exhibited zinc-induced fluorescence enhancement, demonstrating specificity for zinc over other metal ions like cadmium. This specificity is critical for applications in zinc ion imaging within biological systems (Mikata et al., 2012).

Antibacterial Agents

New derivatives of isoquinoline have been investigated for their antibacterial properties. Research into 8-nitrofluoroquinolone models, for instance, revealed interesting antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the potential of isoquinoline derivatives as a basis for developing new antibacterial agents (Al-Hiari et al., 2007).

Synthetic Chemistry

Isoquinoline derivatives synthesized from this compound have been used extensively in synthetic chemistry. For example, palladium-catalyzed amination of chloroisoquinolines has led to the synthesis of new isoquinoline derivatives, indicating the versatility of these compounds in organic synthesis (Prabakaran et al., 2010). Additionally, the asymmetric synthesis of isoquinoline derivatives from amino acids has been explored, demonstrating their potential in the synthesis of complex organic molecules (Sieck et al., 2005).

Novel Organic Materials

Isoquinoline derivatives have found applications in the design of novel organic materials with unique properties. For instance, fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling exhibited photophysical properties making them suitable for applications in fluorescent materials and sensors (Balog et al., 2012). Another study highlighted the development of smart fluorescent materials that exhibit thermo/mechanochromism and tunable solid-state fluorescence, suitable for rewritable and self-erasable fluorescent platforms (Hariharan et al., 2016).

Anti-Tumor Lead Development

Research into the anti-tumor activity of isoquinoline derivatives has identified promising leads for future studies. Compounds synthesized from isoquinoline-3-carboxylic acids demonstrated therapeutic efficacy and low systemic toxicity in in vivo evaluations, highlighting the potential of these derivatives in anti-tumor drug development (Gao et al., 2015).

Properties

IUPAC Name

8-(trifluoromethyl)isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-9(14)15-5-7(6)8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOPFIOCKFMNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857227
Record name 8-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-83-5
Record name 8-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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